(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.42. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Birefringence in Polymers
- Application : A derivative, PY-oCNNO2, demonstrates a property that allows it to switch from a trans (E) to a cis (Z) form upon S0–S1 excitation, similar to photochromic azobenzenes. This property can be used to create photochromic polymers, making it useful for photonic applications (Szukalski et al., 2015).
Stereoselective Synthesis and Biological Activity
- Application : The Z-acrylonitrile analogues synthesized through a new eco-friendly approach showed potential as acetylcholinesterase inhibitors. The presence of a methoxy group in the para-position of the phenyl ring was crucial for this inhibition, indicating potential medicinal applications (Parveen et al., 2014).
Cytotoxicity in Cancer Treatment
- Application : Acrylonitriles substituted with various rings demonstrated in vitro cytotoxic potency on human cancer cell lines. Compounds showed that the olfenic bond is E-configured and were significantly potent compared to standard cancer treatments, indicating potential as cancer treatment agents (Sa̧czewski et al., 2004).
Fluorescent and Colorimetric Chemosensors
- Application : A phenyl thiadiazole-based Schiff base receptor was designed for selective and sensitive detection of Al3+ ions. This chemosensor displayed quick responses and excellent selectivity and sensitivity, indicating its potential for chemical analysis and environmental monitoring (Manna et al., 2020).
Piezochromic Behavior in Organic Powders
- Application : A diphenylacrylonitrile derivative exhibited aggregation-enhanced emission effects and distinct piezochromic behaviors under hydrostatic pressure. This property is useful for developing materials with stress-responsive optical properties, applicable in sensors and display technologies (Ouyang et al., 2016).
Corrosion Inhibition
- Application : Certain acrylonitrile derivatives were found to be effective corrosion inhibitors for mild steel in hydrochloric acid. This indicates their potential use in protecting metals from corrosion in industrial settings (Verma et al., 2016).
Properties
IUPAC Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-16-5-3-4-14(10-16)17-12-28-20(22-17)15(11-21)8-13-6-7-19(27-2)18(9-13)23(24)25/h3-10,12H,1-2H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSORRVJDUOYNJU-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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